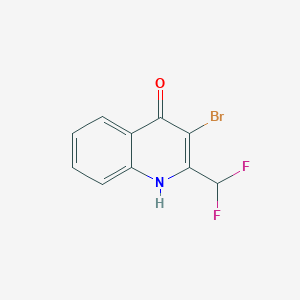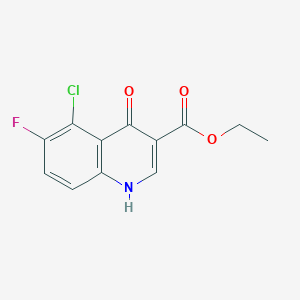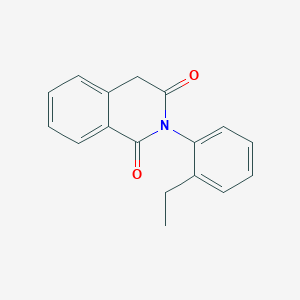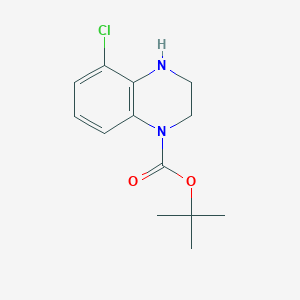
3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and difluoromethyl substitutions, offers interesting properties for various scientific applications.
Preparation Methods
The synthesis of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)quinolin-4(1H)-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound’s derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways depend on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one include:
3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical and biological properties.
2-(Difluoromethyl)quinolin-4(1H)-one: Lacks the bromine substitution, leading to different reactivity and applications.
3-Bromoquinolin-4(1H)-one: Without the difluoromethyl group, this compound has distinct characteristics and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-8(10(12)13)14-6-4-2-1-3-5(6)9(7)15/h1-4,10H,(H,14,15) |
InChI Key |
CTWZTTJCWVJDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)


![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)



![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)



